- Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis, Angewandte Chemie, 2002, 41(24), 4732-4734
Cas no 928-92-7 ((4E)-4-Hexen-1-ol)
(4E)-4-Hexen-1-ol structure
Product Name:(4E)-4-Hexen-1-ol
CAS番号:928-92-7
MF:C6H12O
メガワット:100.158882141113
MDL:MFCD00009713
CID:40269
PubChem ID:24854256
Update Time:2025-06-07
(4E)-4-Hexen-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Hexen-1-ol
- 4-Hexen-1-ol,predominantly trans
- Hex-4-en-1-ol (Trans mainly)
- (E)-4-Hexen-1-ol
- trans-4-Hexenol
- Einecs 213-188-6
- FEMA 3430
- trans-4-hexen-1-ol
- trans-hex-4-en-1-ol
- (E)-Hex-4-en-1-ol
- 4-Hexen-1-ol, (4E)-
- 4-Hexen-1-ol, (E)-
- (4E)-4-Hexen-1-ol
- E-4-Hexen-1-ol
- ZHB2532C2H
- VTIODUHBZHNXFP-NSCUHMNNSA-N
- (E)-4-Hexenol
- FEMA No. 3430
- FCH4013137
- EBD3313922
- 4-Hexen-1-ol, predominantly tran
- (4E)-4-Hexen-1-ol (ACI)
- 4-Hexen-1-ol, (E)- (8CI)
- NSC 409218
- UNII-KD6QZU1YM7
- 4-Hexen-1-ol, >=96%, predominantly trans, FG
- D71247
- 4-Hexen-1-ol, predominantly trans, 97%
- CS-0163135
- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
- UNII-ZHB2532C2H
- 4-HEXEN-1-OL, TRANS-
- AS-10588
- (4e)-hex-4-en-1-ol
- Q27295510
- 4-Hexen-1-ol, predominantly trans
- MFCD00009713
- EN300-95400
- AKOS022177872
- 6126-50-7
- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
- SCHEMBL98125
- DTXSID40878841
- CHEBI:166837
- NS00079935
- AI3-34796
- DB-000102
- FEMA NO. 3430, E-
- 928-92-7
- DB-003638
- KD6QZU1YM7
-
- MDL: MFCD00009713
- インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
- InChIKey: VTIODUHBZHNXFP-NSCUHMNNSA-N
- ほほえんだ: C(CCO)/C=C/C
計算された属性
- せいみつぶんしりょう: 100.08900
- どういたいしつりょう: 100.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.851 g/mL at 25 °C(lit.)
- ゆうかいてん: 22.55°C (estimate)
- ふってん: 159-160 °C(lit.)
- フラッシュポイント: 華氏温度:141.8°f
摂氏度:61°c - 屈折率: n20/D 1.439(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 20.23000
- LogP: 1.33500
- ようかいせい: 水に微溶解する
- FEMA: 3430
(4E)-4-Hexen-1-ol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- セキュリティ用語:3.2
- 包装等級:III
- 危険レベル:3.2
- 包装グループ:III
- TSCA:Yes
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(4E)-4-Hexen-1-ol 税関データ
- 税関コード:2905290000
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(4E)-4-Hexen-1-ol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-5g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 5g |
¥169.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-1g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 1g |
¥49.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-25g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 25g |
¥529.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-5G |
(4E)-4-Hexen-1-ol |
928-92-7 | 5g |
¥1359.89 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-25G |
(4E)-4-Hexen-1-ol |
928-92-7 | 25g |
¥5474.69 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H835906-25g |
4-Hexen-1-ol |
928-92-7 | 97% | 25g |
1,098.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-200mg |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 200mg |
57CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-5g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 5g |
383CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-1g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 1g |
128CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-25g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 25g |
1366CNY | 2021-05-10 |
(4E)-4-Hexen-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ; 3 h, 50 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Total Synthesis of (-)-Histrionicotoxin, Organic Letters, 2011, 13(16), 4446-4449
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Capturing primary ozonides for a syn-dihydroxylation of olefins, Nature Chemistry, 2023, 15(9), 1262-1266
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ammonia
リファレンス
- Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reduction, Synthetic Communications, 1991, 21(3), 435-41
合成方法 5
はんのうじょうけん
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether , Pentane
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethers, Journal of the American Chemical Society, 1989, 111(6), 2363-5
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium
リファレンス
- 3,4-Dihydro-2H-pyran, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1.5 h, reflux
リファレンス
- Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles, Journal of Organic Chemistry, 2006, 71(11), 4255-4261
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether , p-Xylene
リファレンス
- Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer, 2003, , 64(7),
合成方法 10
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
- Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyran, Huaxue Xuebao, 1987, 45(11), 1138-9
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
- Iron-Catalyzed Intramolecular Allylic C-H Amination, Journal of the American Chemical Society, 2012, 134(4), 2036-2039
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
- Catalytic Epoxidation of Alkenes with Oxone, Journal of Organic Chemistry, 1995, 60(5), 1391-407
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidines, European Journal of Organic Chemistry, 2002, (18), 3171-3178
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diisopropyl ether
リファレンス
- The synthesis of some 4-alken-1-ols, Journal of the American Chemical Society, 1950, 72, 2120-2
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
リファレンス
- Total Synthesis and Biological Evaluation of Siladenoserinol A and its Analogues, Angewandte Chemie, 2018, 57(18), 5147-5150
合成方法 17
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps, Chemistry - A European Journal, 2014, 20(33), 10298-10304
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
- Intramolecular N-alkenylnitrone additions. Regio- and stereochemistry, Tetrahedron, 1985, 41(17), 3497-509
(4E)-4-Hexen-1-ol Raw materials
- 2H-Pyran, 5,6-dihydro-2-methyl-
- Ethyltriphenylphosphonium IodideDISCONTINUED SEE E931955
- Methyllithium (1.6M in Diethyl Ether)
- 5-Hexen-1-ol
- Valpromide
- 2H-Pyran, 3-chlorotetrahydro-2-methyl-
- 3,4-Dihydro-2H-pyran
- 3-chloro-2-methyltetrahydropyran
- 4-Hexenal,(4E)-
- 3-Bromo-2-methyltetrahydro-2H-pyran
- 2-Hydroxytetrahydrofuran
- 4-Hexenoic acid, ethyl ester, (4E)-
- Lithium, (3,4-dihydro-2H-pyran-6-yl)-
(4E)-4-Hexen-1-ol Preparation Products
(4E)-4-Hexen-1-ol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:928-92-7)(4E)-4-Hexen-1-ol
注文番号:A844379
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:02
価格 ($):190.0
Email:sales@amadischem.com
(4E)-4-Hexen-1-ol 関連文献
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
推奨される供給者
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol
清らかである:99%
はかる:100g
価格 ($):190.0